ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a quinazoline core substituted with a cyclohexylamino group at position 4 and a sulfanylacetate ester at position 2. The quinazoline scaffold is a bicyclic heteroaromatic system with two nitrogen atoms, making it a versatile pharmacophore in medicinal chemistry. The sulfanylacetate ester moiety contributes to solubility in organic solvents and may serve as a reactive handle for further derivatization.
Properties
IUPAC Name |
ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16(22)12-24-18-20-15-11-7-6-10-14(15)17(21-18)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFDJHUPGJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . The resulting intermediate is then coupled with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Biological Activities
1. Antiviral Properties
Quinazoline derivatives, including ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate, have been identified as potential antiviral agents. Research has shown that certain quinazoline compounds exhibit activity against viruses such as hepatitis C virus (HCV) and other viral pathogens. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .
2. Anticancer Activity
Studies have suggested that quinazoline derivatives can act as protein kinase inhibitors, making them candidates for cancer therapy. This compound may inhibit specific kinases involved in tumor growth and proliferation, thereby exhibiting anticancer properties .
3. Antimicrobial Effects
The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of quinazoline can possess significant antibacterial and antifungal activities. This makes this compound a candidate for further exploration in treating infections caused by resistant strains of bacteria .
Case Study 1: Antiviral Efficacy
A study published in Nature Communications demonstrated that a related quinazoline derivative effectively inhibited HCV replication in vitro. The study highlighted the structural importance of the quinazoline ring and its substituents in enhancing antiviral activity .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated that the compound induced apoptosis in cancer cells through a mechanism involving caspase activation and modulation of cell cycle regulators .
Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial assay conducted by researchers showed that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate:
Structural Analysis
Core Heterocycle Differences: Quinazoline vs. Quinazolin-4-one: The target compound’s quinazoline core is fully aromatic, whereas the analog in features a 4-oxo group, creating a dihydroquinazolin-4-one structure. Pyrimidine vs. Quinazoline: The pyrimidine-based compound in lacks the second nitrogen atom in the bicyclic system, reducing hydrogen-bonding capacity and steric bulk. Thiadiazole Core: The thiadiazole in introduces sulfur into the heterocycle, increasing electron deficiency and altering solubility.
Substituent Effects: Cyclohexylamino (Target) vs. Phenyl/Oxo (): The cyclohexylamino group enhances lipophilicity (predicted logP ~3.5) compared to the phenyl/oxo substituent (logP ~2.8), improving membrane permeability but possibly reducing aqueous solubility. Difluoromethoxy (): This substituent introduces polarity and metabolic stability via fluorine atoms, contrasting with the bulky cyclohexyl group. Morpholinylsulfonyl (): A strong electron-withdrawing group, this substituent increases molecular complexity and may enhance interactions with charged biological targets.
Synthetic Pathways :
- The target compound likely involves cyclocondensation of anthranilic acid derivatives with cyclohexylamine, followed by sulfanylacetate esterification. In contrast, the analog in uses phenyl isothiocyanate for phenyl group introduction .
- The pyrimidine and thiadiazole analogs () require distinct heterocycle-forming reactions, such as Gewald or Hantzsch syntheses.
Crystallographic and Computational Insights
- The crystal packing of the quinazolin-4-one analog in reveals intermolecular hydrogen bonds involving the oxo group, absent in the target compound. This difference may influence melting points and solid-state stability.
- Computational models (e.g., XLogP3, topological polar surface area) suggest the target compound has higher lipophilicity (XLogP3 ~3.5) than the pyrimidine analog (XLogP3 ~2.1) , impacting pharmacokinetics.
Q & A
Q. Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 9.3890 (19) |
| b (Å) | 8.2430 (16) |
| c (Å) | 20.861 (4) |
| β (°) | 100.72 (3) |
| V (ų) | 1586.3 (5) |
What mechanistic insights explain the regioselectivity of thioether bond formation in this compound?
Advanced Reaction Mechanisms
The reaction proceeds via an Sₙ2 mechanism:
- Nucleophilic Attack : The thiolate anion (generated by deprotonation) attacks the electrophilic carbon of ethyl bromoacetate.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states. Computational studies (DFT) can map energy barriers and predict regioselectivity .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Computational Chemistry
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Tools like AutoDock Vina assess binding affinities .
What strategies validate the biological activity of this compound in kinase inhibition assays?
Q. Biological Evaluation
- In Vitro Assays : Test against recombinant kinases (e.g., EGFR) using ADP-Glo™ kinase assays. IC₅₀ values are determined via dose-response curves .
- Control Experiments : Compare with known inhibitors (e.g., erlotinib) to benchmark potency.
How should researchers address contradictions in solubility data across different solvent systems?
Q. Data Contradiction Analysis
- Solubility Profiling : Use high-throughput solubility screens (e.g., shake-flask method) in solvents like DMSO, ethanol, and buffers (pH 1–7.4).
- Statistical Analysis : Apply ANOVA to identify outliers and correlate solubility with solvent polarity (logP) and Hansen solubility parameters .
What methodologies assess the stability of this compound under varying pH and temperature conditions?
Q. Stability Studies
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
How are derivatives synthesized to explore structure-activity relationships (SAR) for kinase inhibition?
Q. SAR Exploration
- Functionalization : Modify the cyclohexylamino group (e.g., replace with aryl or heteroaryl substituents) via Buchwald-Hartwig coupling .
- Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone groups to modulate electron density .
What advanced techniques interpret crystallographic data to resolve disorder or thermal motion artifacts?
Q. Crystallography Refinement
- Disorder Modeling : Split occupancy refinement for overlapping atoms.
- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
How do solvent polarity and additives influence reaction yields in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
